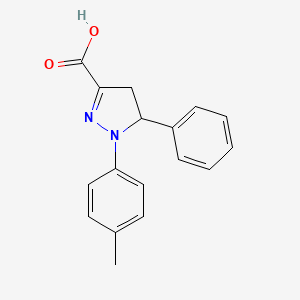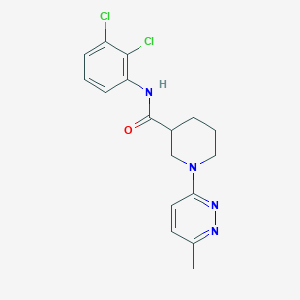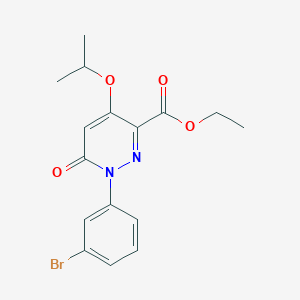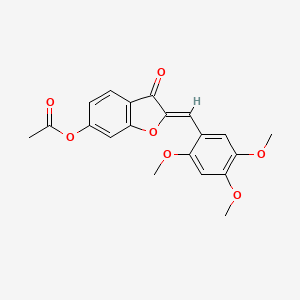![molecular formula C24H25N3O2 B2823765 Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 338792-80-6](/img/structure/B2823765.png)
Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound with the molecular formula C24H25N3O2 . It has a molecular weight of 387.5 g/mol . It is used in scientific research with diverse applications ranging from drug discovery to the development of advanced materials.
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25N3O2/c1-29-24(28)21-13-8-14-25-23(21)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3 . This code provides a specific description of the molecule’s structure.Other physical and chemical properties such as color, form, and specific tests are reported in the product specification .
Scientific Research Applications
Novel Antagonists and Agonists Development
- Researchers have explored the chemical synthesis, structure-activity relationships, and potential pharmacological applications of piperazine derivatives, including compounds structurally related to Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate. These studies aim at developing potent, orally active antagonists for various biological targets, such as the platelet-activating factor (PAF), demonstrating significant in vitro and in vivo potency against PAF-induced conditions in animal models (Carceller et al., 1996).
Antiproliferative Activity
- A series of new derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, highlighting the potential of these compounds as anticancer agents. The research aims to identify molecules with significant activity on various cell lines, indicating a promising direction for the development of new anticancer therapies (Mallesha et al., 2012).
Metabolic Studies
- The metabolism of dopamine D(4)-selective antagonists, including derivatives of the compound of interest, has been studied to understand their biotransformation processes in various species. Such studies are crucial for drug development, providing insights into metabolic pathways, potential metabolites, and implications for efficacy and safety (Zhang et al., 2000).
Anti-inflammatory and Antioxidant Activities
- Investigations into the anti-inflammatory and antioxidant properties of piperazine derivatives have been conducted, revealing the potential of these compounds to act as therapeutic agents in conditions associated with inflammation and oxidative stress. Such research underscores the importance of structural modifications in enhancing biological activities (Geronikaki et al., 2003).
Novel Synthetic Methods and Drug Discovery
- The chemical synthesis of piperazine derivatives has been explored, focusing on developing new methodologies for constructing complex molecules with potential therapeutic applications. These studies contribute to the field of medicinal chemistry by providing new tools and compounds for drug discovery (Zhu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-29-24(28)21-13-8-14-25-23(21)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUAKOQOAKHRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2823684.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)





![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)

![2-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)
